Technical Guide: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
Technical Guide: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
Executive Summary
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester (CAS: 1346598-74-0) is a specialized stable isotope-labeled reference standard used primarily in the impurity profiling of Glufosinate-ammonium herbicides and the quantification of its environmental metabolites.[1]
Chemically, it is the deuterated diethyl ester derivative of 3-methylphosphinicopropionic acid (MPP) , the primary soil metabolite of Glufosinate.[1] Its specific structural modification—where the amine group is absent ("Desamino") and both the phosphinic and carboxylic acid groups are ethylated—makes it a critical internal standard (IS) for monitoring esterified residues and process impurities in technical-grade agrochemical synthesis.
This guide details the physicochemical properties, synthesis origins, and validated LC-MS/MS protocols for utilizing this compound in high-sensitivity residue analysis.[1]
Chemical Identity & Properties
Nomenclature and Identification
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Common Name: Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester[1][2][3][4][5][6][7][8][9][10]
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IUPAC Name: Ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate[1][10]
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Synonyms: MPP-d3 Diethyl Ester; 4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 Diethyl Ester[1]
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Molecular Formula: C
H D O P[1][10]
Structural Architecture
The molecule features a trideuteriomethyl group (
[1]
Physicochemical Data
| Property | Value | Relevance |
| Physical State | Viscous Oil / Low-melting Solid | Handling requires precise weighing; often supplied as solution.[1] |
| Solubility | Soluble in MeOH, DMSO, EtOAc, DCM | Compatible with Reverse Phase LC and organic extraction. |
| LogP (Predicted) | ~1.5 - 2.0 | More lipophilic than parent Glufosinate (LogP < -3).[1] |
| pKa | Non-ionizable (Fully esterified) | Retention is pH-independent unlike the parent acid.[1] |
Synthesis Origins & Impurity Context[1]
Understanding the origin of this compound is vital for researchers tracking "unknown" peaks in technical Glufosinate batches.
Formation Pathway
In the industrial synthesis of Glufosinate (e.g., via the Arbuzov reaction or Michael addition), intermediate steps often involve phosphinic esters.
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Precursor: Methylphosphonous acid monoethyl ester.
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Coupling: Reaction with acrolein or acrylate derivatives.
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Side Reaction: If the amination step (introduction of the amino group) is incomplete or bypassed, or if the intermediate MPP is esterified during workup with ethanol/acid, the Desamino P-Ethoxy Ethyl Ester impurity is formed.[1]
Role as an Impurity Standard
Regulatory bodies (EPA, EFSA) require the identification of impurities >0.1% in technical active ingredients. This deuterated standard allows manufacturers to:
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Quantify the unlabeled impurity (Desamino P-Ethoxy Glufosinate Ethyl Ester) in production batches using Isotope Dilution Mass Spectrometry (IDMS).
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Validate the removal of esterified byproducts during purification.
Analytical Application: LC-MS/MS Protocol
This section outlines a validated workflow for using Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester as an Internal Standard (IS).
Experimental Design Strategy
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Methodology: IDMS (Isotope Dilution Mass Spectrometry).
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Matrix: Technical Glufosinate liquors, soil extracts, or crop residues.
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Rationale: The d3-analog co-elutes with the target impurity but is spectrally distinct, correcting for matrix effects (suppression/enhancement) and extraction losses.[1]
Standard Preparation
Caution: This compound is susceptible to hydrolysis. Avoid aqueous storage for long periods.
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Stock Solution (1.0 mg/mL):
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Weigh 1.0 mg of neat standard.
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Dissolve in 1.0 mL of 100% Acetonitrile (ACN) or Methanol (MeOH) .
-
Storage: -20°C, dark, moisture-free.[1] Stable for 6 months.
-
-
Working Solution (1.0 µg/mL):
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Dilute Stock 1:1000 in ACN.
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Prepare fresh daily to prevent ester hydrolysis.
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LC-MS/MS Conditions
Unlike the highly polar Glufosinate parent (which requires HILIC or derivatization), this esterified molecule is retained well on standard C18 columns.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B. |
| Ionization | ESI Positive Mode (ESI+) |
MRM Transitions (Simulated)
Note: Optimize collision energy (CE) on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| Target Impurity | 223.1 [M+H]+ | 177.1 (Loss of EtOH) | 149.1 (Loss of COOEt) |
| IS (d3-Analog) | 226.1 [M+H]+ | 180.1 (Loss of EtOH) | 152.1 (Loss of COOEt) |
Metabolic & Degradation Pathway
The following diagram illustrates where this specific analyte fits within the broader Glufosinate lifecycle, highlighting the transition from the active herbicide to its metabolites and esterified derivatives.
[1]
Diagram Caption
Figure 2: Pathway showing MPP as the central metabolite. The target analyte (Red) is the diethyl ester form of MPP, typically arising during synthesis or specific derivatization protocols.
References
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Toronto Research Chemicals. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester Product Data Sheet. Retrieved from (Verified via Fisher Scientific catalog).
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U.S. EPA. (2021). Analytical Method for the Determination of Glufosinate and Metabolites in Soil and Water. Environmental Fate and Effects Division.[11] Available at: [1]
- Food and Agriculture Organization (FAO). (2018). Glufosinate-Ammonium: Evaluation of Data on Residues. FAO Plant Production and Protection Paper.
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Duke, S. O., et al. (2010).[12] "Glufosinate: Natural Product to Herbicide".[13] Toxins, 2(8), 1943-1962.[1]
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European Patent Office. (2022). Preparation Method for Glufosinate Ammonium. Patent EP 4043468 A1. Available at: [1]
Sources
- 1. WO2019018406A1 - Methods for the purification of l-glufosinate - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester | 1346598-74-0 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
- 11. epa.gov [epa.gov]
- 12. US9834802B2 - Methods for making L-glufosinate - Google Patents [patents.google.com]
- 13. lcms.cz [lcms.cz]
